molecular formula C17H22N2O4S3 B11409239 1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine

Cat. No.: B11409239
M. Wt: 414.6 g/mol
InChI Key: NOVQTTTYTCXGHA-UHFFFAOYSA-N
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Description

1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE is a complex organic compound featuring a thiazole ring substituted with ethanesulfonyl and 4-methylbenzenesulfonyl groups, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole ring, followed by sulfonylation reactions to introduce the ethanesulfonyl and 4-methylbenzenesulfonyl groups. The final step involves the attachment of the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE: can be compared with other thiazole derivatives or sulfonyl-containing compounds.

    Thiazole Derivatives: Compounds like 2-aminothiazole or 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and properties.

    Sulfonyl Compounds: Sulfonyl-containing compounds such as sulfonamides or sulfonylureas have different functional groups but similar sulfonyl moieties.

Uniqueness: The unique combination of ethanesulfonyl and 4-methylbenzenesulfonyl groups in 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H22N2O4S3

Molecular Weight

414.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-thiazole

InChI

InChI=1S/C17H22N2O4S3/c1-3-25(20,21)17-18-15(16(24-17)19-11-5-4-6-12-19)26(22,23)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3

InChI Key

NOVQTTTYTCXGHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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